(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a chiral center, making it an interesting subject for studies in stereochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a reductive amination with an appropriate amine, such as (S)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted aromatic ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products
Oxidation: Formation of 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylbenzoic acid.
Reduction: Formation of 2-methylphenylethanol.
Substitution: Formation of 4-hydroxy-2-methylphenylethanol or 4-amino-2-methylphenylethanol.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for understanding how different enantiomers interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the production of enantiomerically pure substances.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-2-(4-bromo-2-methylphenyl)ethanol: The free base form without the hydrochloride salt.
2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying the effects of chirality and halogen substitution in various chemical and biological contexts.
Properties
IUPAC Name |
(2S)-2-amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSIKAJSFIOGCW-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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